molecular formula C21H13FN4O7 B14380069 2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol CAS No. 89562-57-2

2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol

Cat. No.: B14380069
CAS No.: 89562-57-2
M. Wt: 452.3 g/mol
InChI Key: YSMBQAVYCVUKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)quinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(3-Fluorophenyl)quinoline and 2,4,6-trinitrophenol. 2-(3-Fluorophenyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For the synthesis of 2,4,6-trinitrophenol, phenol is nitrated using concentrated nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of 2-(3-Fluorophenyl)quinoline may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol involves controlled nitration processes to manage the exothermic nature of the reaction and ensure safety .

Properties

CAS No.

89562-57-2

Molecular Formula

C21H13FN4O7

Molecular Weight

452.3 g/mol

IUPAC Name

2-(3-fluorophenyl)quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C15H10FN.C6H3N3O7/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H

InChI Key

YSMBQAVYCVUKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.